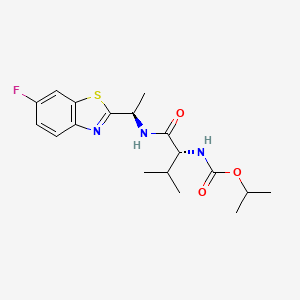

(R,R)-Benthiavalicarb-isopropyl

Description

Contextualization within Modern Fungicide Development

The development of new fungicides is a critical component of modern agriculture, aimed at safeguarding crop yields and quality. Benthiavalicarb-isopropyl (B606019), introduced in 2003, represents an advancement in the class of carboxylic acid amides (CAA) fungicides. herts.ac.ukresearchgate.net This group of fungicides is distinguished by its specific mode of action, which involves the inhibition of cell wall synthesis in oomycetes by targeting cellulose (B213188) synthase. researchgate.net

A key aspect of modern fungicide development is the management of fungicide resistance. Benthiavalicarb-isopropyl has demonstrated effectiveness against strains of pathogens that have developed resistance to other fungicide groups, such as phenylamides and strobilurins. agropages.com This characteristic underscores its value in integrated pest management (IPM) strategies, where rotating or combining fungicides with different modes of action is crucial to delay the emergence of resistant pathogen populations. researchgate.netagropages.com

The commercial form of benthiavalicarb-isopropyl is a mixture of stereoisomers. The (R,R)-isomer, also referred to as the R-L stereoisomer, is the primary component responsible for its fungicidal activity. epa.govherts.ac.uk The S-L stereoisomer is considered a minor impurity with no significant pesticidal action. epa.govherts.ac.uk The focus on the (R,R)-isomer in research and development highlights the increasing precision in the design of agrochemicals to maximize efficacy.

Significance of (R,R)-Benthiavalicarb-isopropyl in Crop Protection

The primary significance of this compound lies in its targeted control of Oomycetes, a class of destructive plant pathogens. agropages.com It is particularly effective against diseases such as late blight and downy mildew. herts.ac.ukresearchgate.net These diseases can cause significant economic losses in a variety of important crops.

The compound exhibits a range of beneficial properties for crop protection. It demonstrates strong preventive, curative, and residual activity. researchgate.netagropages.com Its translaminar movement allows it to penetrate leaf tissue, providing protection to untreated parts of the leaf. researchgate.net Furthermore, its rainfastness ensures that its protective capabilities are maintained even after rainfall. researchgate.netagropages.com Research has shown that benthiavalicarb-isopropyl strongly inhibits various stages of the fungal life cycle, including mycelial growth, zoosporangia germination, and sporulation at very low concentrations. researchgate.net

The efficacy of benthiavalicarb-isopropyl has been demonstrated in extensive field trials on crops such as potatoes, grapes, and tomatoes. epa.govherts.ac.uk It is often used in combination with other fungicides to broaden the spectrum of activity and as a resistance management tool. agropages.comgoogle.com For instance, formulations combining benthiavalicarb-isopropyl with mancozeb (B1675947) or fluazinam (B131798) have been developed. epa.govgoogle.com

Interactive Data Tables

Table 1: General Information on Benthiavalicarb-isopropyl

| Property | Details |

| Common Name | Benthiavalicarb-isopropyl epa.gov |

| Chemical Class | Valinamide Carbamate (B1207046) epa.gov |

| Fungicide Group | Carboxylic Acid Amides (CAA) researchgate.net |

| Year of Introduction | 2003 herts.ac.uk |

| Primary Use | Fungicide ontosight.ai |

Table 2: Pathogens Controlled by Benthiavalicarb-isopropyl

| Pathogen | Disease |

| Phytophthora infestans | Late Blight herts.ac.ukresearchgate.net |

| Plasmopara viticola | Downy Mildew herts.ac.ukagropages.com |

| Pseudoperonospora cubensis | Downy Mildew agropages.comgoogle.com |

| Peronospora parasitica | Downy Mildew agropages.com |

Table 3: Key Activities of Benthiavalicarb-isopropyl

| Activity | Description |

| Preventive | Protects against infection before it occurs. researchgate.netagropages.com |

| Curative | Can halt the progression of an existing infection. ontosight.airesearchgate.net |

| Translaminar | Moves from the upper to the lower surface of a leaf. researchgate.net |

| Residual | Maintains its effectiveness on the plant for a period of time. herts.ac.ukresearchgate.net |

| Anti-sporulant | Inhibits the production of spores by the fungus. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

221654-71-3 |

|---|---|

Molecular Formula |

C18H24FN3O3S |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

propan-2-yl N-[(2R)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m1/s1 |

InChI Key |

USRKFGIXLGKMKU-IAQYHMDHSA-N |

Isomeric SMILES |

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for R,r Benthiavalicarb Isopropyl and Analogues

Historical and Current Synthetic Routes to Benthiavalicarb-isopropyl (B606019)

The synthesis of (R,R)-Benthiavalicarb-isopropyl, with its specific stereochemistry, requires precise and controlled chemical strategies.

A key challenge in the synthesis of this compound lies in establishing the correct stereochemistry at its two chiral centers. A documented synthetic route outlines a multi-step process to achieve the desired (R,R) configuration. google.com This pathway involves the preparation of two key chiral intermediates followed by their condensation.

The synthesis of the chiral amine intermediate, (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine, begins with p-fluorocyclohexanone. google.com This starting material undergoes an iodine-catalyzed oxidative cyclization with thiourea to form 2-amino-6-fluorobenzothiazole. Subsequent hydrolysis and acidification yield 2-amino-5-fluorothiophenol. Concurrently, D-alanine is reacted with triphosgene to produce (R)-4-methylazolidine-2,5-dione. This intermediate is then reacted with 2-amino-5-fluorothiophenol to generate the chiral (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine. google.com

The second key intermediate, N-isopropoxycarbonyl-L-valine, is prepared from the naturally occurring amino acid L-valine. L-valine is reacted with isopropyl chloroformate to introduce the isopropoxycarbonyl protecting group. google.com

Finally, the two chiral intermediates are coupled. N-isopropoxycarbonyl-L-valine is activated and then reacted with (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine in a one-pot reaction to yield the final product, this compound, with a reported purity of over 95%. google.com

| Starting Material | Key Intermediates | Final Product |

| p-Fluorocyclohexanone | 2-Amino-6-fluorobenzothiazole | This compound |

| D-Alanine | (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine | |

| L-Valine | N-isopropoxycarbonyl-L-valine |

The agrochemical industry is increasingly focused on developing synthetic routes that are not only efficient but also environmentally sustainable. The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are being applied to the synthesis of fungicides. nih.govmdpi.com Key green chemistry metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) are used to evaluate the environmental performance of a chemical process. researchgate.netmdpi.comnih.gov

For the synthesis of complex molecules like Benthiavalicarb-isopropyl, optimization towards greener methodologies can include several strategies:

Use of Biocatalysis: Employing enzymes or whole-cell systems can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts, potentially reducing energy consumption and the formation of byproducts. mdpi.comnih.govrsc.org The use of biocatalysis is particularly advantageous for establishing chirality, a key feature of Benthiavalicarb-isopropyl.

Solvent Selection and Reduction: Traditional organic solvents often contribute significantly to the environmental impact of a synthesis. The exploration of greener solvents, such as water or bio-based solvents, or the development of solvent-free reaction conditions can drastically reduce waste.

Catalytic Reagents: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled and reused, minimizing waste. rsc.org

Renewable Feedstocks: Whenever feasible, utilizing raw materials from renewable sources can reduce the depletion of finite resources.

While specific green chemistry optimizations for the commercial synthesis of this compound are not extensively detailed in publicly available literature, the broader trends in agrochemical synthesis point towards the adoption of these principles to create more sustainable manufacturing processes. mdpi.com

Derivatization Strategies and Novel Compound Design

To expand the antifungal spectrum, overcome potential resistance, and improve efficacy, researchers continuously explore derivatization of existing fungicide scaffolds. The valinamide carbamate (B1207046) structure of Benthiavalicarb-isopropyl serves as a template for the design of novel analogues.

One approach to modifying the Benthiavalicarb-isopropyl structure involves the substitution of the valine moiety with other amino acids. Threonine, being structurally similar to valine, is a logical candidate for such modification. nih.gov A study focused on the design and synthesis of novel threoninamide carbamate derivatives based on a pharmacophore model of carboxylic acid amide (CAA) fungicides. nih.gov This research led to the synthesis of thirty-six new compounds.

The antifungal activities of these derivatives were evaluated against various plant pathogens. Several of the synthesized compounds demonstrated significant inhibitory effects against Phytophthora capsici in vitro. nih.gov Notably, compounds I-1, I-2, I-3, I-6, and I-7 showed moderate control effects (over 50%) against Pseudoperonospora cubensis in greenhouse trials at a concentration of 6.25 µg/mL, outperforming the control in some cases. nih.gov

| Compound | In vitro Activity against P. capsici | In vivo Control of P. cubensis (6.25 µg/mL) |

| I-1 | Significant Inhibition | >50% |

| I-2 | Significant Inhibition | >50% |

| I-3 | Significant Inhibition | >50% |

| I-6 | Significant Inhibition | >50% |

| I-7 | Significant Inhibition | >50% |

Another strategy for designing new fungicides involves the incorporation of different structural motifs known for their biological activity. Pyridine derivatives are widely recognized for their application in pesticides and pharmaceuticals. mdpi.comnih.govmdpi.comresearchgate.netnih.govmdpi.com Research has been conducted on the synthesis of novel benzoylcarbamates that incorporate a pyridine ring, aiming to combine the beneficial properties of both the carbamate and pyridine functionalities. mdpi.com

In one study, a series of substituted benzoylcarbamates containing a pyridine moiety were designed and synthesized, with tolprocarb and picarbutrazox serving as lead compounds. mdpi.com The in vitro antifungal activity of these new compounds was tested against Botrytis cinerea and Sclerotinia sclerotiorum. Several of the synthesized compounds, such as 4d, 4f, 4g, and 4h, displayed significant activity against B. cinerea, with EC50 values ranging from 6.45 to 6.98 µg/mL. mdpi.com Compound 4h also showed moderate activity against S. sclerotiorum with an EC50 of 10.85 µg/mL. mdpi.com

| Compound | EC50 against B. cinerea (µg/mL) | EC50 against S. sclerotiorum (µg/mL) |

| 4d | 6.45 - 6.98 | - |

| 4f | 6.45 - 6.98 | - |

| 4g | 6.45 - 6.98 | - |

| 4h | 6.45 - 6.98 | 10.85 |

The core structure of Benthiavalicarb-isopropyl, being an amino acid derivative, provides a versatile scaffold for further modification. The exploration of various amino acid analogues, including the use of non-natural amino acids, is a promising avenue for the discovery of new fungicides with improved properties. tandfonline.comacs.orgmdpi.comthieme-connect.combenthamscience.comresearchgate.net By systematically altering the amino acid component, researchers can investigate the structure-activity relationships and potentially enhance the compound's binding affinity to its target site or alter its physicochemical properties for better uptake and translocation within the plant.

A study on the synthesis of novel amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety, using both natural L-valine and non-natural amino acids, demonstrated the potential of this approach. tandfonline.com The fungicidal activities of these compounds were tested against Phytophthora capsici. Several of the synthesized compounds, including 5c, 5g, 5h, and 5o, exhibited exceptionally high activity against P. capsici, with EC50 values ranging from 0.15 to 0.49 µg/mL, which was superior to the positive control. tandfonline.com These findings underscore the value of exploring diverse amino acid analogues in the design of new and effective fungicides.

| Compound | EC50 against P. capsici (µg/mL) |

| 5c | 0.43 |

| 5g | 0.49 |

| 5h | 0.15 |

| 5o | 0.31 |

Molecular and Cellular Mechanisms of Action of R,r Benthiavalicarb Isopropyl

Elucidation of Specific Target Pathways in Oomycetes

The fungicidal activity of (R,R)-Benthiavalicarb-isopropyl is attributed to its interference with critical biosynthetic pathways in Oomycetes. While initial hypotheses suggested multiple modes of action, research has clarified its primary targets.

Inhibition of Phospholipid Biosynthesis

Early investigations into the mode of action of benthiavalicarb-isopropyl (B606019) identified the inhibition of phospholipid biosynthesis as a key mechanism. herts.ac.uknzpps.org This disruption of lipid production is believed to compromise the integrity and function of cellular membranes, which are vital for numerous cellular processes, including growth and development. Further studies have indicated that while it affects lipid synthesis, this may be a secondary effect of a more primary mode of action. ndl.go.jp

Proposed Inhibition of Cellulose (B213188) Fibrillization and Cell Wall Synthesis (FRAC Group 40)

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under Code 40, a group known as Carboxylic Acid Amides (CAAs). frac.infoufl.eduphi-base.org The primary mode of action for this group is the inhibition of cellulose synthesis, a critical component of the Oomycete cell wall. frac.infophi-base.org Unlike true fungi that have chitin-based cell walls, Oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose.

Research on CAA fungicides, such as mandipropamid, has shown that they specifically disrupt the function of a cellulose synthase enzyme, PiCesA3. frac.info It is proposed that this compound acts similarly, interfering with the polymerization or fibrillization of cellulose. This action compromises the structural integrity of the cell wall, leading to cell lysis, particularly during active growth phases like hyphal tip extension and germination. nzpps.org This mode of action is consistent with the compound's high specificity for Oomycetes. agropages.com

Reevaluation of Mitochondrial Oxidative Phosphorylation Uncoupling Hypothesis

Initial considerations of the mode of action for some fungicides include the disruption of mitochondrial energy production. However, for benthiavalicarb-isopropyl, this hypothesis has been largely reevaluated and dismissed as its primary mechanism. Studies have demonstrated that the compound does not significantly affect respiration or the function of the plasma membrane in P. infestans. agropages.com While another CAA fungicide, pyrimorph, has been found to have a weak inhibitory effect on the mitochondrial complex III, this is not considered the characteristic mode of action for the CAA group to which benthiavalicarb-isopropyl belongs. researcher.life The primary fungicidal activity is now firmly attributed to the disruption of cell wall biosynthesis, distinguishing it from fungicides that act as uncouplers of oxidative phosphorylation. frac.infoagropages.com

Impact on Fungal Morphogenesis and Life Cycle Stages

The inhibition of fundamental biosynthetic pathways by this compound results in profound, observable effects on the various stages of the Oomycete life cycle.

Mycelial Growth Inhibition

This compound is a potent inhibitor of mycelial growth in susceptible Oomycete species. ndl.go.jpscispace.com By disrupting cell wall synthesis, the compound prevents the normal extension of hyphae, effectively halting the vegetative spread of the pathogen within host tissues. The inhibitory effect is dose-dependent, with studies demonstrating significant growth reduction at very low concentrations.

Table 1: Inhibitory Effect of Benthiavalicarb-isopropyl on Mycelial Growth of Phytophthora Species

| Species | EC50 (µg/ml) |

|---|---|

| Phytophthora infestans | 0.03-0.06 |

| Phytophthora capsici | 0.05 |

| Phytophthora nicotianae | >10 |

| Phytophthora cactorum | >10 |

Data synthesized from laboratory studies evaluating the concentration required for 50% inhibition of mycelial growth.

Sporulation and Spore Germination Inhibition

Beyond inhibiting vegetative growth, this compound critically interferes with the reproductive phases of the Oomycete life cycle. It has been shown to strongly inhibit sporulation, reducing the production of sporangia on infected host tissue. ndl.go.jpagropages.com

Furthermore, it is highly effective at inhibiting the germination of both sporangia and cystospores (encysted zoospores). ndl.go.jpagropages.com While it does not appear to affect the release or motility of zoospores from the sporangium, it prevents the subsequent germination and formation of a germ tube, which is necessary for host penetration. agropages.com This blockage of germination is a key factor in the compound's preventive activity against disease establishment.

Table 2: Impact of Benthiavalicarb-isopropyl on Different Life Cycle Stages of Phytophthora infestans

| Life Cycle Stage | Effect of Benthiavalicarb-isopropyl |

|---|---|

| Mycelial Growth | Strongly Inhibited |

| Sporangia Production | Strongly Inhibited |

| Zoospore Release | Not Affected |

| Zoospore Motility | Not Affected |

| Sporangia Germination | Strongly Inhibited |

| Cystospore Germination | Strongly Inhibited |

Based on in vitro and in vivo observations of the fungicide's activity. ndl.go.jpagropages.com

Effects on Zoospore Dynamics

This compound exerts distinct effects on the various stages of the zoospore life cycle in susceptible Oomycetes. Research indicates that its primary impact is not on the motile phase but rather on the subsequent developmental stages of encystment and germination.

Studies on several plant pathogenic Oomycetes, including Phytophthora infestans, Plasmopara viticola, Pseudoperonospora cubensis, and Peronospora parasitica, have shown that this compound does not significantly affect zoospore release from sporangia or the subsequent motility of the zoospores. agropages.com In experiments with P. infestans, this compound showed no strong activity on zoospore motility or their release from sporangia, a process also known as indirect germination. bcpc.org

However, the compound strongly inhibits the germination of both sporangia and cystospores, even at low concentrations. agropages.com Furthermore, a significant inhibitory effect has been observed on zoospore encystment and the subsequent germination of these cystospores. agropages.com For instance, in studies with Plasmopara viticola, the fungicide did not affect zoospore discharge from sporangia but potently inhibited zoospore encystment and cystospore germination in vitro. agropages.com This inhibition of the germination of zoospores is a key aspect of its fungicidal activity. bcpc.org

The following tables summarize the observed effects of this compound on the zoospore dynamics of various Oomycetes.

Table 1: Effects of this compound on Zoospore Dynamics in Different Oomycete Species

| Species | Zoospore Release/Discharge | Zoospore Motility | Zoospore Encystment | Cystospore Germination | Sporangia Germination |

| Phytophthora infestans | Not affected agropages.combcpc.org | Not affected agropages.combcpc.org | Inhibited agropages.com | Inhibited agropages.combcpc.org | Inhibited agropages.combcpc.org |

| Plasmopara viticola | Not affected agropages.com | Not affected agropages.com | Strongly Inhibited agropages.com | Strongly Inhibited agropages.com | Inhibited agropages.com |

| Pseudoperonospora cubensis | Not affected agropages.com | Not affected agropages.com | N/A | Inhibited agropages.com | Inhibited agropages.com |

| Peronospora parasitica | Not affected agropages.com | Not affected agropages.com | N/A | Inhibited agropages.com | Inhibited agropages.com |

N/A: Data not available in the provided search results.

Table 2: Summary of Inhibitory Activities of this compound on Phytophthora infestans

| Developmental Stage | Activity Level | Reference |

| Mycelial Growth | Very High | bcpc.org |

| Sporulation | Very High | bcpc.org |

| Sporangia Germination | Very High | bcpc.org |

| Zoospore Germination | Very High | bcpc.org |

| Zoospore Release (Indirect Germination) | No Strong Activity | bcpc.org |

| Zoospore Motility | No Strong Activity | bcpc.org |

Fungicidal Efficacy and Biological Performance of R,r Benthiavalicarb Isopropyl

Spectrum of Activity Against Oomycete Plant Pathogens

(R,R)-Benthiavalicarb-isopropyl demonstrates a targeted spectrum of activity, primarily controlling diseases caused by Oomycete pathogens. researchgate.net Its mode of action involves the inhibition of phospholipid biosynthesis, a crucial process for the development of these organisms. epa.govnih.gov

This compound exhibits potent activity against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. researchgate.netnih.gov It effectively inhibits multiple stages of the pathogen's life cycle, including mycelial growth, zoosporangia germination, and cystospore germination. researchgate.net Furthermore, it has been shown to suppress sporulation at very low concentrations. researchgate.net Research indicates that its strong inhibitory action on lesion development contributes significantly to its field performance in managing late blight. researchgate.net The compound's efficacy has been noted even against mefenoxam-resistant strains of P. infestans. researchgate.net

Table 1: Inhibitory Action of Benthiavalicarb-isopropyl (B606019) on Phytophthora infestans

This compound is highly effective in controlling downy mildew diseases caused by various Oomycete pathogens. researchgate.net This includes significant pathogens such as Plasmopara viticola on grapes, Pseudoperonospora cubensis on cucumbers, and Peronospora parasitica. researchgate.net Its strong fungicidal activity against these pathogens makes it a valuable tool for disease management in a range of crops.

While demonstrating high efficacy against Phytophthora and downy mildew pathogens, the activity of this compound can differ against other Oomycete genera. For instance, some studies suggest that its effectiveness against certain species of Pythium, another genus within the Oomycetes, may be less pronounced compared to its potent control of late blight and downy mildews. mdpi.com This differential activity highlights the specificity of its mode of action.

Functional Characteristics in Plant Protection

The utility of this compound in plant protection is enhanced by its functional characteristics, which include both its mode of action on the pathogen and its behavior within the plant.

This compound possesses both preventive and curative properties. researchgate.net Its preventive action involves inhibiting the initial stages of infection, such as spore germination and penetration of the host tissue. researchgate.net The curative action allows it to halt the development of the pathogen even after infection has occurred, contributing to the suppression of lesion development. researchgate.net This dual-action mechanism provides flexibility in application timing for disease control.

Table 2: Compound Names Mentioned

Residual Activity and Rainfastness

This compound demonstrates notable residual activity, providing extended protection against fungal pathogens. bcpc.org This prolonged efficacy is a key characteristic of its biological performance. researchgate.net Studies have highlighted its excellent residual activity in controlling diseases such as late blight and downy mildew. researchgate.netagropages.com For instance, in field trials targeting potato late blight, the combination of benthiavalicarb-isopropyl with mancozeb (B1675947) provided good protection even 12 days after the final application, indicating a strong residual effect under high disease pressure. bcpc.org

The compound's effectiveness is also marked by its good rainfastness, a crucial feature for fungicides applied to foliage. researchgate.netagropages.com The rapid penetration of the active ingredient into the leaves contributes to this quality. bcpc.org Once absorbed, systemic and translaminar fungicides are less susceptible to being washed off by rain compared to contact fungicides that remain on the plant surface. redalyc.orgonfruit.ca Translaminar, or local systemic, pesticides penetrate leaf tissues, creating a reservoir of the active ingredient within the leaf. growertalks.comillinois.edu While this compound exhibits strong local and translaminar activity, it is not significantly translocated throughout the entire plant. agropages.commsu.edu

The interval between application and a rainfall event is critical for performance. onfruit.ca A general principle is that a significant amount of rainfall shortly after application can wash off a large portion of the fungicide. onfruit.ca However, the inherent properties of this compound allow it to maintain efficacy even when faced with adverse weather conditions post-application. bcpc.org

Table 1: Factors Influencing Fungicide Rainfastness

| Factor | Impact on Rainfastness | Source |

|---|---|---|

| Fungicide Type | Systemic and translaminar fungicides are generally more rainfast than contact fungicides as they are absorbed into the plant tissue. | redalyc.orgonfruit.ca |

| Drying Time | A longer drying period before rainfall generally leads to better absorption and retention of the fungicide. Applying fungicides several hours before rain is recommended. | onfruit.caresearchgate.net |

| Rainfall Intensity & Volume | Intense, heavy rainfall (e.g., 1 inch in 1 hour) can cause greater wash-off than a slow, extended drizzle. Over 2 inches of rain can remove most protectant fungicide residue. | onfruit.camsu.edu |

| Formulation | Modern formulations may include "sticky" agents or spreader-stickers to improve adherence to the leaf surface. | msu.edu |

Integrated Pest Management Strategies with this compound

The integration of this compound into pest management programs is enhanced by its suitability for use in mixtures and its flexible application methods. agropages.com These strategies aim to improve disease control, broaden the spectrum of activity, and manage the risk of fungicide resistance. agropages.com

Synergistic Interactions in Fungicide Mixtures (e.g., with Mancozeb, Oxathiapiprolin)

Combining this compound with other fungicides is a recommended practice to achieve broad-spectrum control and manage resistance. agropages.com

Mancozeb: A formulated mixture of benthiavalicarb-isopropyl and mancozeb has proven to be a powerful tool against potato late blight (Phytophthora infestans). bcpc.orgepa.gov This combination leverages the strong protectant and curative activity of benthiavalicarb-isopropyl with the contact action of mancozeb. bcpc.org Field trials have demonstrated that this mixture provides consistently good protection, equal to or better than standard treatments, especially during periods of high disease pressure. bcpc.org The additive effect of the two active ingredients allows for effective control. bcpc.org

Table 2: Efficacy of Benthiavalicarb-isopropyl + Mancozeb Against Potato Late Blight

| Treatment | Observation | Source |

|---|---|---|

| Benthiavalicarb-isopropyl + Mancozeb | Provided consistently good protection against late blight in field trials with high disease pressure. | bcpc.org |

| Benthiavalicarb-isopropyl + Mancozeb | Showed very good efficacy 12 days after the last of 9 applications, comparable to or better than standards. | bcpc.org |

| Benthiavalicarb-isopropyl (alone) | Demonstrates high activity on mycelial growth, sporulation, and germination of Phytophthora infestans. | bcpc.orgresearchgate.net |

Oxathiapiprolin (B609797): A mixture of this compound and oxathiapiprolin is available, combining two systemic fungicides with different modes of action to prevent resistance. researchgate.netnih.gov This combination has been shown to provide excellent systemic control against Oomycete pathogens. researchgate.netnih.gov Research has demonstrated that a single application of this mixture to the soil can offer prolonged protection. researchgate.netnih.gov For example, a single root treatment provided complete control of late blight in tomato and downy mildew in cucumber and basil in growth chamber experiments. nih.gov This systemic protection in tomatoes was observed to last for as long as 42 days. nih.gov The mixture not only delivers excellent disease control but also provides mutual protection against the development of resistance to either fungicide. researchgate.netnih.gov

Table 3: Systemic Protection via Root Treatment with Oxathiapiprolin and Benthiavalicarb (B1259727) Mixture

| Crop | Disease | Observation | Source |

|---|---|---|---|

| Tomato | Late Blight (Phytophthora infestans) | A single root treatment provided full protection for up to 42 days. | nih.gov |

| Cucumber | Downy Mildew (Pseudoperonospora cubensis) | A single root application provided complete control of the disease. | nih.gov |

| Basil | Downy Mildew (Peronospora belbahrii) | A single root application provided complete control of the disease. | nih.gov |

| Potato | Late Blight (Phytophthora infestans) | A single soil drench application was highly protective against late blight in field container experiments. | researchgate.net |

Application Modalities and Protective Regimes (e.g., Foliar, Root Drench)

This compound can be applied through various methods, with foliar sprays and soil applications being common. epa.govhpc-standards.com

Foliar Application: Foliar sprays are a primary method for applying this compound, especially in mixtures with contact fungicides like mancozeb. bcpc.orgepa.gov This method provides protectant and curative activity on the leaf surfaces. bcpc.org The compound's ability to penetrate leaf tissue ensures it is not easily washed away by rain, providing durable protection. bcpc.orgresearchgate.net Two foliar applications, two weeks apart, have been shown to be as effective as standard treatments in controlling grapevine downy mildew. agropages.com

Root Drench / Soil Application: this compound and its mixtures, particularly with oxathiapiprolin, have demonstrated significant efficacy when applied to the root system via soil drench. researchgate.netnih.gov This application modality leverages the systemic properties of the fungicides, allowing the active ingredients to be taken up by the roots and transported within the plant. researchgate.netillinois.edu This provides prolonged protection to the foliage against airborne pathogens. nih.govsemanticscholar.org Research has shown that a single soil application can protect tomato plants against late blight and cucumber plants against downy mildew for several weeks. researchgate.netnih.gov This method offers a durable and effective alternative to repeated foliar sprays for controlling certain oomycete diseases. researchgate.netnih.gov

Table 4: Mentioned Compound Names

| Common Name | Chemical Name/Type |

|---|---|

| This compound | isopropyl N-[(2R)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Benthiavalicarb | [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamic acid |

| Mancozeb | Contact Fungicide |

| Oxathiapiprolin | Systemic Fungicide |

| Folpet | Contact Fungicide |

| Dimethomorph | Systemic Fungicide |

| Fosetyl-Al | Systemic Fungicide |

| Chlorothalonil | Contact Fungicide |

| Metalaxyl | Systemic Fungicide |

| Trifloxystrobin | Strobilurin Fungicide |

Fungicide Resistance Development and Management for R,r Benthiavalicarb Isopropyl

Occurrence and Monitoring of Resistance in Pathogen Populations

A significant advantage of (R,R)-Benthiavalicarb-isopropyl is the absence of cross-resistance with other established fungicide classes. scispace.com For instance, it has demonstrated efficacy against metalaxyl-resistant strains of Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. researchgate.netndl.go.jp This indicates that its mode of action is distinct from that of phenylamide fungicides, which target ribosomal RNA synthesis. ndl.go.jp Benthiavalicarb-isopropyl's unique mechanism, believed to involve the inhibition of phospholipid biosynthesis and interference with cell wall deposition, makes it a valuable tool for rotation programs aimed at managing resistance to other fungicide groups. herts.ac.uknzpps.org

While the resistance risk for some pathogens to CAA fungicides is low to moderate, field-acquired resistance has been observed in certain cases. frac.infocabidigitallibrary.org For example, strains of Plasmopara viticola, the pathogen causing downy mildew in grapes, have developed resistance to CAA fungicides in various European and Asian vineyards. researchgate.netresearchgate.net Cross-resistance among all CAA fungicides is a notable characteristic, meaning that resistance to one member of the group generally confers resistance to others. researchgate.netresearchgate.net

In contrast, for many years after the introduction of CAA fungicides in 1993, no resistant isolates of Phytophthora infestans were found in field populations. frac.info However, since 2021, resistance in this pathogen has been confirmed in some regions. frac.info The Fungicide Resistance Action Committee (FRAC) classifies P. infestans as a medium-risk pathogen for the development of resistance to CAA fungicides. frac.info

Table 1: Field Resistance Status of Key Pathogens to CAA Fungicides

| Pathogen | Disease | Resistance Risk | Field Resistance Status |

| Plasmopara viticola | Grape Downy Mildew | High | Resistant isolates found in Europe and Asia. frac.inforesearchgate.net |

| Phytophthora infestans | Potato and Tomato Late Blight | Medium | Previously sensitive, but resistance confirmed since 2021. frac.info |

| Pseudoperonospora cubensis | Cucurbit Downy Mildew | High | Resistance risk is considered moderate. cabidigitallibrary.org |

Laboratory studies have provided insights into the genetic basis of resistance to CAA fungicides. Crosses between sensitive and resistant isolates of P. viticola have shown that resistance is controlled by two recessive nuclear genes. researchgate.netresearchgate.net In these studies, the first-generation (F1) progeny were all sensitive, with resistance reappearing in the second generation (F2), suggesting a moderate risk of resistance that can be managed with appropriate strategies. researchgate.net

Mutants of Phytophthora capsici with moderate resistance to the CAA fungicide dimethomorph have been induced in the laboratory through chemical mutagenesis. nzpps.org These findings, along with field observations, underscore the importance of proactive resistance management.

Strategies for Resistance Mitigation

Effective resistance management strategies are essential to preserve the long-term efficacy of this compound and other CAA fungicides. These strategies focus on reducing the selection pressure that drives the evolution of resistant pathogen populations.

A cornerstone of fungicide resistance management is the use of rotations and mixtures involving fungicides with different modes of action. nih.gov For CAA fungicides, it is recommended to apply them in a preventive manner and to limit the number of applications per season. frac.info

FRAC guidelines for high-risk pathogens like Plasmopara viticola recommend:

Applying a maximum of three to four CAA fungicide sprays per crop cycle, constituting no more than 50% of the total disease control applications. frac.infocabidigitallibrary.org

Always using CAA fungicides in mixtures with effective partner fungicides from different chemical groups. frac.info An effective partner is one that provides satisfactory disease control when used alone at the rate used in the mixture. frac.info

Alternating CAA fungicide applications with fungicides having different modes of action. frac.info

The use of this compound in mixtures with fungicides like fluazinam (B131798) has been shown to have a synergistic effect, allowing for reduced application rates of both active ingredients. google.com Similarly, mixtures with oxathiapiprolin (B609797) provide two different modes of action, which helps to minimize the risk of resistance development. researchgate.net

Historically, the resistance risk of Phytophthora infestans to CAA fungicides has been considered low to moderate. frac.info This has been attributed to factors within the pathogen's biology and its interaction with the fungicide. Studies on the CAA fungicide iprovalicarb suggest that both genetic and environmental factors influence the sensitivity of P. infestans. researchgate.net Furthermore, a trade-off between iprovalicarb resistance and the pathogen's growth rate was observed, indicating that resistant strains may be less fit in the absence of the fungicide. researchgate.net This inherent low risk, combined with proactive resistance management strategies, has contributed to the sustained effectiveness of CAA fungicides against late blight for many years. frac.info

Table 2: Fungicide Resistance Management Strategies for this compound

| Strategy | Description | Pathogen Example |

| Rotation | Alternating applications of this compound with fungicides from different FRAC groups. | Plasmopara viticola |

| Mixtures | Tank-mixing or using pre-formulated products of this compound with fungicides that have a different mode of action. | Phytophthora infestans |

| Limiting Applications | Restricting the total number of CAA fungicide applications per season. | Plasmopara viticola |

| Preventative Applications | Applying the fungicide before the onset of disease to minimize the pathogen population size exposed to the fungicide. | General recommendation |

Environmental Fate and Metabolism of R,r Benthiavalicarb Isopropyl

Degradation Pathways in Environmental Compartments

The breakdown of (R,R)-Benthiavalicarb-isopropyl in the environment is influenced by several factors, including chemical and biological processes. These pathways determine the persistence and potential impact of the compound in soil and water systems.

Hydrolytic Cleavage Mechanisms

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many carbamate (B1207046) pesticides, this is a significant degradation pathway. However, this compound exhibits considerable stability against hydrolysis under typical environmental conditions. Studies have shown that the compound does not dissociate in a wide pH range, from 1.12 to 12.81 at 20°C. epa.gov This indicates that hydrolytic cleavage is not a primary mechanism for its degradation in the environment. Its water solubility also shows minimal variation with pH, further suggesting its stability in aqueous environments. epa.gov

Role of Microbial Degradation in Soil

The primary route for the dissipation of this compound in soil is through microbial degradation. This biological process is the main driver of its breakdown, with studies indicating a relatively short half-life in soil. jst.go.jp Laboratory studies using radiolabeled this compound on different soil types have shown that its half-life is less than 11 days under both upland and flooded (anaerobic) conditions. jst.go.jp The degradation is presumed to start with the hydrolytic cleavage of the amide bond, a process mediated by microbial enzymes, which is then followed by further breakdown, ultimately leading to the formation of carbon dioxide. jst.go.jp While specific bacterial and fungal species responsible for the degradation have not been extensively detailed in publicly available literature, the rapid degradation observed points to an efficient microbial-mediated process. jst.go.jpuliege.benih.gov

Identification and Characterization of Major Degradation Products (M-1, M-3, M-4, M-5, M-8)

The microbial degradation of this compound in soil results in the formation of several degradation products. The most significant of these have been identified and characterized in regulatory studies. The European Food Safety Authority (EFSA) peer review of the pesticide risk assessment identified several major metabolites. nih.gov

The primary degradation pathway is believed to involve the cleavage of the isopropyl carbamate and the amide bond, leading to the formation of various smaller molecules. The major metabolites identified in soil are:

KIF-230-M-1 (6-fluoro-2-hydroxybenzothiazole): This metabolite is formed at a maximum of 27.7% of the applied radioactivity (AR) and shows low to medium persistence in soil. nih.gov

KIF-230-M-3 (1-(6-fluoro-2-benzothiazol-2-yl)ethanol): This metabolite reaches a maximum of 12.3% AR and has low persistence in soil. nih.gov

KIF-230-M-4 (6-fluorobenzothiazol-2-yl methyl ketone): Found at a maximum of 9.8% AR, this metabolite exhibits moderate persistence. nih.gov

KIF-230-M-5 (1-(6-fluoro-2-benzothiazolyl)ethylamine): This is a significant metabolite, reaching up to 26.8% AR, and it can range from low to high persistence in soil. nih.gov

KIF-230-M-8 (N-[1-(6-fluorobenzothiazol-2-yl)ethyl]acetamide): This metabolite is primarily formed under anaerobic conditions, reaching up to 8.1% AR, and shows low persistence in aerobic soil environments. nih.gov

Table 1: Major Degradation Products of this compound in Soil

| Metabolite ID | Chemical Name | Maximum Occurrence (% of Applied Radioactivity) | Persistence in Soil |

|---|---|---|---|

| KIF-230-M-1 | 6-fluoro-2-hydroxybenzothiazole | 27.7% | Low to Medium |

| KIF-230-M-3 | 1-(6-fluoro-2-benzothiazol-2-yl)ethanol | 12.3% | Low |

| KIF-230-M-4 | 6-fluorobenzothiazol-2-yl methyl ketone | 9.8% | Moderate |

| KIF-230-M-5 | 1-(6-fluoro-2-benzothiazolyl)ethylamine | 26.8% | Low to High |

| KIF-230-M-8 | N-[1-(6-fluorobenzothiazol-2-yl)ethyl]acetamide | 8.1% (Anaerobic) | Low (Aerobic) |

Metabolite Formation and Persistence in Agricultural Systems

In agricultural settings, the fate of this compound is also determined by its uptake and metabolism by treated plants.

Plant Metabolism Profiles (e.g., in Grapes, Tomatoes, Potatoes)

The metabolism of this compound in plants has been found to be limited. nih.gov In several studied crops, the parent compound remains the most significant component of the residue.

Grapes and Tomatoes: In both grapes and tomatoes, the metabolism of the parent compound is minimal. This compound itself is the major residue found in the fruit and foliage, accounting for a large percentage of the total radioactive residue (TRR). nih.gov

Potatoes: While the parent compound is also the principal residue in potato foliage, the metabolism in tubers is slightly more extensive. The primary metabolic pathways identified in potatoes are the hydroxylation of the phenyl ring and, uniquely, defluorination of the benzothiazole (B30560) ring, followed by conjugation with sugars. nih.gov

Table 2: Metabolism of this compound in Various Crops

| Crop | Major Residue Component | Primary Metabolic Pathways |

|---|---|---|

| Grapes | Parent Compound | Minimal metabolism |

| Tomatoes | Parent Compound | Minimal metabolism |

| Potatoes | Parent Compound (in foliage) | Hydroxylation of the phenyl ring, Defluorination, Sugar conjugation (in tubers) |

Influence of Environmental Factors on Degradation (e.g., pH)

Environmental factors can influence the degradation rate of pesticides. For this compound, pH appears to have a limited direct impact on its degradation, primarily due to its stability to hydrolysis. epa.gov Adsorption studies have also shown that the binding of this compound and its major soil metabolites to soil particles is not dependent on pH. nih.gov The solubility of the compound in water remains relatively constant across a range of pH values, which is consistent with its chemical stability. epa.gov

Table 3: Water Solubility of this compound at Different pH Values (20°C)

| pH | Water Solubility (mg/L) |

|---|---|

| 5 | 10.96 |

| Unadjusted | 13.14 |

| 9 | 12.76 |

This low sensitivity to pH indicates that microbial activity is the predominant factor controlling its degradation rate in the environment, rather than abiotic chemical reactions like hydrolysis.

Advanced Analytical Methodologies for R,r Benthiavalicarb Isopropyl and Its Metabolites

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental for the separation and determination of (R,R)-Benthiavalicarb-isopropyl and its related compounds from complex sample matrices. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of Benthiavalicarb-isopropyl (B606019). A common approach involves reverse-phase (RP) HPLC with a straightforward mobile phase, making it a versatile method for quality control and residue analysis.

A specific reverse-phase HPLC method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility. This method is scalable and can be adapted for preparative separation to isolate impurities.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Quantification, Impurity Isolation, Pharmacokinetics |

This interactive table summarizes the typical HPLC conditions for the analysis of Benthiavalicarb-isopropyl.

For the simultaneous determination of this compound and its metabolites at trace levels, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers high sensitivity, selectivity, and throughput, making it ideal for multi-residue analysis in complex food matrices.

An established UHPLC-MS/MS method allows for the concurrent analysis of benthiavalicarb-isopropyl and its four major metabolites (KIF-230-M1, KIF-230-M3, KIF-230-M4, and KIF-230-M5) in fruits and vegetables. researchgate.net This approach demonstrates excellent linearity (R² > 0.9917) and achieves a low limit of quantification (LOQ) of 5 μg kg⁻¹ for all analytes in various matrices. researchgate.net The method's robustness is confirmed by high recovery rates and acceptable relative standard deviations (RSD). researchgate.net Furthermore, UHPLC coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is another powerful tool for the determination of benthiavalicarb-isopropyl in agricultural products. researchgate.net

| Parameter | Finding |

| Analytes | Benthiavalicarb-isopropyl and its four metabolites |

| Matrices | Fruits and Vegetables |

| Linearity (R²) | > 0.9917 researchgate.net |

| Recoveries | 74.5% to 115.6% researchgate.net |

| Intra-day RSDr (n=5) | 0.5–12.6% researchgate.net |

| Inter-day RSDR (n=15) | 0.4–13.8% researchgate.net |

| Limit of Quantification (LOQ) | 5 μg kg⁻¹ researchgate.net |

This interactive table presents the performance characteristics of a UHPLC-MS/MS method for the multi-residue analysis of Benthiavalicarb-isopropyl and its metabolites in food matrices. researchgate.net

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest prior to chromatographic analysis. The choice of extraction protocol depends on the complexity of the matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including benthiavalicarb-isopropyl, in a variety of food commodities. sigmaaldrich.com This approach involves a simple two-step process: an extraction/partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. iaea.org The use of different sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) in the dSPE step allows for the effective removal of matrix components such as sugars, lipids, and pigments. sigmaaldrich.com The QuEChERS method has been successfully applied to the analysis of benthiavalicarb-isopropyl in diverse matrices such as fruits, vegetables, and rice and wheat flour. researchgate.netrsc.org

The general workflow of the QuEChERS method involves:

Homogenization of the sample. iaea.org

Extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts (e.g., magnesium sulfate, sodium chloride). iaea.org

Centrifugation to separate the layers. iaea.org

Cleanup of the supernatant using dSPE with appropriate sorbents. iaea.org

Analysis of the final extract by LC-MS/MS or GC-MS. sigmaaldrich.com

The extraction of this compound from complex matrices like soil and various plant tissues requires optimized protocols to ensure high extraction efficiency and minimal matrix effects.

For soil samples, an effective method involves extraction with a mixture of acetone (B3395972) and ammonium (B1175870) chloride solution under reflux. This method has shown good recovery rates for benthiavalicarb-isopropyl and its degradation products.

For plant tissues , the extraction solvent and cleanup procedure are tailored to the specific matrix.

Grains, Legumes, Nuts, and Seeds: Extraction is typically performed with acetone after an initial hydration step. mhlw.go.jp

Fruits and Vegetables: A common method involves extraction with acetone or acidified acetonitrile. researchgate.netmhlw.go.jp Subsequent cleanup may involve octadecylsilanized silica (B1680970) gel cartridges or a combination of octadecylsilane (B103800) and graphitized carbon black as sorbents. researchgate.netmhlw.go.jp

Tea Leaves: Due to the complex matrix of tea, a pre-wetting step with water is often included before extraction with acetone. mhlw.go.jp

| Matrix | Extraction Solvent | Cleanup Sorbent(s) |

| Soil | Acetone and Ammonium Chloride Solution | Not specified |

| Fruits & Vegetables | Acetone or Acidified Acetonitrile | Octadecylsilanized Silica Gel, Graphitised Carbon Black researchgate.netmhlw.go.jp |

| Grains, Legumes, Nuts | Acetone | Octadecylsilanized Silica Gel mhlw.go.jp |

| Tea Leaves | Acetone (after water soak) | Graphitised Carbon Black, Octadecylsilanized Silica Gel mhlw.go.jp |

This interactive table summarizes the optimized extraction protocols for this compound in various matrices.

Bioanalytical Methods for Fungal Sensitivity Assessment

Bioanalytical methods are essential for evaluating the efficacy of fungicides like this compound against target pathogens. These in vitro assays provide crucial data on the compound's mode of action and the potential for resistance development.

For this compound, which is active against Oomycete fungal plant pathogens, a key target organism for sensitivity testing is Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. herts.ac.uk Bioassays are designed to assess the inhibitory effects of the fungicide on different stages of the fungal life cycle.

Methods to assess the fungicidal activity include determining the inhibition of:

Mycelial growth: The effect of different concentrations of the fungicide on the radial growth of the fungus on a solid medium is measured.

Sporulation: The production of sporangia by the fungus in the presence of the fungicide is quantified.

Germination of sporangia and cystospores: The percentage of germinating spores is determined under a microscope after treatment with the fungicide. ndl.go.jp

These assays allow for the determination of key parameters such as the Effective Concentration 50 (EC50) , which is the concentration of the fungicide that causes a 50% reduction in fungal growth or germination. Such data is vital for understanding the potency of this compound and for monitoring shifts in fungal population sensitivity over time. General antifungal susceptibility testing methods, such as agar (B569324) screening and gradient diffusion strip assays, can also be adapted to evaluate the sensitivity of fungal isolates to this compound. nih.gov

Agar Dilution Assays for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is a fundamental technique in mycology to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. frontiersin.org The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism under in vitro conditions. ndl.go.jp This method involves incorporating the test compound, in this case, this compound, into a solid nutrient agar medium at various concentrations. The pathogen of interest is then inoculated onto the surface of these plates.

The procedure begins with the preparation of a stock solution of this compound, which is then serially diluted to achieve a range of desired concentrations. These dilutions are individually mixed with a molten agar medium, such as potato dextrose agar (PDA), which is then poured into petri dishes and allowed to solidify. researchgate.net This process, often referred to as the "poisoned food technique," creates a series of plates with a gradient of the fungicide. frac.info

Once the agar plates are prepared, they are inoculated with the target pathogen. For filamentous fungi like Phytophthora infestans, a common potato and tomato pathogen, small mycelial plugs taken from the edge of an actively growing culture are placed in the center of the plates. The plates are then incubated under controlled conditions optimal for the pathogen's growth. After a set incubation period, the plates are examined for mycelial growth. The MIC value is recorded as the lowest concentration of this compound at which no visible growth of the fungus occurs. ndl.go.jp

Research has demonstrated that benthiavalicarb-isopropyl strongly inhibits the mycelial growth of Oomycetes like Phytophthora infestans and Plasmopara viticola in vitro. This inhibitory action is the basis for its efficacy, which is quantifiable through agar dilution assays. While specific MIC values can vary between target pathogens and specific laboratory conditions, the methodology provides a standardized way to assess the intrinsic activity of the fungicide.

Table 1: Illustrative Data for Mycelial Growth Inhibition of a Target Pathogen by this compound using Agar Dilution Method

| Concentration of this compound (µg/mL) | Mycelial Growth Diameter (mm) | Percent Inhibition (%) |

| 0 (Control) | 85 | 0 |

| 0.01 | 52 | 38.8 |

| 0.05 | 15 | 82.4 |

| 0.1 | 0 | 100 |

| 0.5 | 0 | 100 |

| 1.0 | 0 | 100 |

| MIC Value | 0.1 µg/mL |

Note: The data presented in this table is illustrative and based on typical results for effective fungicides. Actual values may vary depending on the specific pathogen, isolate, and experimental conditions.

Leaf Disk Assays for In Vitro Efficacy Evaluation

Leaf disk assays are a crucial tool for evaluating the efficacy of a fungicide under conditions that more closely mimic a natural infection on plant tissue. This method assesses the protective, curative, and translaminar activity of a compound. For this compound, these assays are particularly relevant for pathogens like Plasmopara viticola, the causal agent of downy mildew in grapevines, which is an obligate biotrophic pathogen and requires living plant material for propagation.

The general procedure involves punching out uniform disks from healthy, susceptible plant leaves, such as those from grapevine (Vitis vinifera). These disks are then placed with their lower surface facing upwards in multi-well plates or petri dishes containing water agar to maintain humidity.

To evaluate protective (prophylactic) activity , the leaf disks are treated with different concentrations of this compound. After the treatment has dried, the disks are inoculated with a suspension of the pathogen's spores (e.g., zoospores of P. viticola). To assess curative activity , the order is reversed: the leaf disks are first inoculated with the pathogen and then, after a specific incubation period (e.g., up to 96 hours), treated with the fungicide.

The inoculated leaf disks are incubated for several days under conditions conducive to disease development (e.g., specific temperature, light, and humidity). Following incubation, the disks are evaluated for the presence and severity of disease symptoms, typically the percentage of the disk area covered by sporulation. The efficacy of this compound is determined by comparing the level of disease on treated disks to that on untreated control disks.

Studies have shown that benthiavalicarb (B1259727) demonstrates strong prophylactic and local activity on detached leaves against P. viticola. It has been found to inhibit sporangial production in vivo and can diminish the sporulation of the pathogen even when applied to established infections, indicating curative properties.

Table 2: Representative Data for Protective Efficacy of this compound against Plasmopara viticola on Grape Leaf Disks

| Treatment Concentration (mg/L) | Time of Application | Mean Sporulation Coverage (%) | Disease Control (%) |

| 0 (Control) | N/A | 95 | 0 |

| 10 | 24h before inoculation | 5 | 94.7 |

| 10 | 48h after inoculation | 15 | 84.2 |

| 5 | 24h before inoculation | 12 | 87.4 |

| 5 | 48h after inoculation | 30 | 68.4 |

| 1 | 24h before inoculation | 25 | 73.7 |

| 1 | 48h after inoculation | 55 | 42.1 |

Note: This table provides hypothetical data to illustrate the results of a leaf disk assay. Actual results depend on the pathogen isolate's sensitivity, inoculum density, and environmental conditions during the experiment.

Q & A

Q. How can researchers address discrepancies in stereospecific toxicity data across studies?

- Methodological Answer : Standardize bioassay protocols (e.g., OECD guidelines) to minimize variability. Use enantiomerically pure standards and validate toxicity endpoints (e.g., EC50) across independent labs. Apply mixed-effects models to account for inter-study heterogeneity .

Data Management and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.